molecular formula C6H6BrNS B1521720 2-Bromo-5-cyclopropylthiazole CAS No. 1159815-90-3

2-Bromo-5-cyclopropylthiazole

Cat. No.: B1521720
CAS No.: 1159815-90-3
M. Wt: 204.09 g/mol
InChI Key: BZBIQBNTBZVRNM-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylthiazole is a chemical compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 g/mol. It is characterized by a bromine atom and a cyclopropyl group attached to a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating 5-cyclopropylthiazole using bromine in the presence of a suitable catalyst.

  • Cyclization: Another method involves cyclization of this compound derivatives under controlled conditions.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, producing different reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

  • Oxidation: Brominated thiazole derivatives.

  • Reduction: Hydrogenated thiazole derivatives.

  • Substitution: Iodinated or other nucleophile-substituted thiazole derivatives.

Scientific Research Applications

2-Bromo-5-cyclopropylthiazole is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Bromo-5-cyclopropylthiazole is unique due to its specific structural features:

  • Similar Compounds: Other thiazole derivatives, such as 2-chloro-5-cyclopropylthiazole and 2-fluoro-5-cyclopropylthiazole, share similarities but differ in their halogen atoms.

  • Uniqueness: The presence of the bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts.

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Properties

IUPAC Name

2-bromo-5-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBIQBNTBZVRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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